Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Description
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-aminophenyl group at the 2-position and an ethoxycarbonyl group at the 4-position. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The para-aminophenyl substituent enhances solubility and modulates electronic properties, making this compound a versatile intermediate in drug discovery .
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVSEWFNEJKQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374488 | |
| Record name | Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-21-8 | |
| Record name | Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391248-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation and Cyclization Approaches
One common synthetic route involves condensation reactions between appropriately substituted precursors, followed by cyclization to form the oxazole ring. For example, starting materials such as amino acids or substituted phenolic compounds can be used to generate substituted oxazoles through dehydration and ring closure reactions under acidic or basic conditions.
- Example: Condensation of ethyl 2-bromo-4-aminobenzoate with potassium cyanate, followed by acid-catalyzed cyclization, yields the oxazole ring system with the 4-aminophenyl substituent intact.
Palladium-Catalyzed Direct Arylation
Recent advances include palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylates, which allows for efficient C–H activation and coupling with aryl halides. This method can be adapted to introduce the 4-aminophenyl group onto the oxazole ring.
Multi-Step Synthesis via Substituted Phenyl Precursors
Another method starts with the synthesis of ethyl 2-(4-nitrophenoxy)acetate via alkylation of 4-nitrophenol with ethyl bromoacetate. The nitro group is then selectively reduced to the amino group using ammonium chloride and iron powder under reflux conditions. This intermediate can be further transformed into the target oxazole derivative through cyclization steps.
- This method benefits from mild reduction conditions that avoid nascent hydrogen and complex reaction setups, yielding pure crystalline products.
Synthetic Route Summary Table
Detailed Research Findings
- The condensation and cyclization method is well-established and provides good yields of substituted oxazoles with functional groups preserved.
- Palladium-catalyzed direct arylation offers a modern, efficient route with fewer steps and milder conditions, enabling selective functionalization of the oxazole ring.
- The reduction of nitro to amino groups using ammonium chloride and iron powder is a mild and effective method that avoids harsh reducing agents, resulting in high purity products suitable for further transformations.
- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of the synthesized compounds in all methods.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate |
| Key Spectroscopic Features | 1H NMR: Aromatic protons, amino protons; 13C NMR: Oxazole carbons, ester carbonyl; IR: Ester C=O stretch, NH2 bending |
| Purity Assessment | TLC monitoring, flash chromatography purification, crystallization |
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its oxazole ring structure allows for various chemical modifications, facilitating the development of new compounds with desired properties. For instance, it can undergo oxidation, reduction, and substitution reactions, making it useful in synthetic organic chemistry.
Reactions Involved
- Oxidation : Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution : The amino group can be replaced by various nucleophiles, leading to diverse derivatives.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may affect cancer cell proliferation through specific molecular interactions. Its mechanism of action involves binding to enzymes and receptors that play a role in cell growth and survival.
Medicinal Chemistry
Drug Development
this compound is being explored for its potential in drug development. Its ability to interact with biological targets makes it a suitable candidate for designing new therapeutic agents aimed at treating various diseases, including cancer and infectious diseases .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in developing new materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance characteristics, such as thermal stability and chemical resistance.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth (e.g., Staphylococcus aureus) at specific concentrations. |
| Study B | Anticancer Effects | Showed reduced proliferation of cancer cells in vitro, suggesting potential as an anticancer agent. |
| Study C | Synthetic Applications | Successfully used as a precursor in synthesizing novel oxazole derivatives with enhanced properties. |
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs, their substituents, and physicochemical
Key Observations :
- Electronic Effects: The electron-donating -NH₂ and -OCH₃ groups (para) enhance resonance stabilization, while -NO₂ reduces electron density, affecting reactivity in coupling reactions .
- Solubility: The amino group improves aqueous solubility compared to nitro or chloro derivatives, critical for bioavailability .
- Synthetic Yields : Methoxy and bromo derivatives achieve 50% and 85% yields, respectively, under optimized conditions .
Spectral and Analytical Data
- IR Stretching : The carbonyl group (C=O) in all derivatives shows strong absorption near 1700 cm⁻¹, while -NH₂ exhibits N-H stretches at ~3400 cm⁻¹ .
Biological Activity
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from case studies.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its biological activity. The presence of the amino group at the para position of the phenyl ring enhances its potential interactions with biological targets. The compound can be synthesized through various chemical reactions, including substitutions and reductions, which allow for the modification of its properties for specific applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole moiety can participate in hydrogen bonding and π-π stacking interactions, influencing the activity of biological molecules.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play crucial roles in disease pathways.
- Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Properties
This compound has been evaluated for its antibacterial efficacy. The following table summarizes findings from various studies regarding its antibacterial activity against standard bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Standard Drug |
|---|---|---|---|
| Staphylococcus aureus | 20 | 125 | Amoxicillin |
| Escherichia coli | 18 | 250 | Ampicillin |
| Bacillus subtilis | 22 | 62.5 | Vancomycin |
These results indicate that this compound possesses noteworthy antibacterial properties, particularly against Bacillus subtilis, suggesting its potential use as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| NCI-H522 (Lung cancer) | 0.1 | 75 |
| MCF7 (Breast cancer) | 0.25 | 65 |
| SK-OV-3 (Ovarian cancer) | 0.5 | 60 |
The IC50 values indicate a strong cytotoxic effect on these cancer cell lines, highlighting the compound's potential as a chemotherapeutic agent .
Case Studies
- Study on Antimicrobial Resistance : A recent study focused on the effectiveness of this compound against resistant strains of Escherichia coli. The compound demonstrated significant activity, suggesting it may serve as a lead compound in developing new antibiotics to combat resistant bacteria .
- Anticancer Research : In another study, researchers evaluated the compound's effects on tumor growth in vivo using mouse models. Results showed a marked reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer therapy .
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 2-(4-aminophenyl)oxazole-4-carboxylate be optimized for higher yields and purity?
- Methodology : The compound can be synthesized via a multi-step route starting from substituted benzamides. For example, a modified procedure involves refluxing 4-methoxybenzamide with ethyl bromopyruvate in a toluene/dioxane mixture (1:1) under controlled heating (24 h at reflux). Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate, 97:3) achieves ~50% yield . Key optimizations include solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric adjustments of bromopyruvate (3 equivalents) to drive the cyclocondensation reaction.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring and substitution patterns. The 4-carboxylate group typically shows a downfield shift (~δ 165 ppm in ¹³C NMR), while the 4-aminophenyl substituent exhibits distinct aromatic proton splitting (e.g., doublets at δ 6.7–7.2 ppm) .
- FTIR : Key peaks include C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) for the amine group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₂N₂O₃, theoretical m/z 232.0848) and fragmentation patterns.
Advanced Research Questions
Q. How does the electronic nature of substituents on the oxazole ring influence reactivity in cross-coupling reactions?
- Methodology : The 4-carboxylate group acts as an electron-withdrawing group, polarizing the oxazole ring and directing regioselective functionalization. For example, palladium-catalyzed C–H arylation at the oxazole C5 position is favored due to increased electrophilicity, as demonstrated in analogous ethyl oxazole-4-carboxylate derivatives . Computational studies (DFT) using hybrid functionals (e.g., B3LYP) can model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in crystallographic data for derivatives of ethyl oxazole-4-carboxylate?
- Methodology :
- Disorder Modeling : For disordered structures (e.g., in cyclohexenone derivatives), refine occupancy ratios (e.g., 0.684:0.316) and apply restraints to bond lengths/angles using software like SHELXL .
- Conformational Analysis : Compare puckering parameters (Q, θ, φ) of heterocyclic rings to differentiate envelope, screw-boat, or half-chair conformations .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds to identify systematic errors .
Q. How can computational chemistry predict the tautomeric stability of this compound in solution?
- Methodology : Perform solvent-phase DFT calculations (e.g., using the SMD solvation model) to evaluate tautomer stability (oxazole vs. oxazolone forms). Key parameters include Gibbs free energy differences and proton affinity at the N1 position. Exact exchange functionals (e.g., B3LYP) are critical for accurate thermochemical data .
Q. What role does the 4-aminophenyl group play in modulating biological activity compared to other aryl substituents?
- Methodology :
- SAR Studies : Synthesize analogs with electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -NO₂) groups. Compare IC₅₀ values in assays (e.g., antimicrobial activity).
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51). The -NH₂ group may form hydrogen bonds with active-site residues, enhancing binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
